

Spectroscopic Profile of Dipterocarpol: A Technical Guide

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Compound of Interest

Compound Name: *Dipterocarpol*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Dipterocarpol**, a naturally occurring triterpenoid of significant interest in phytochemical and pharmacological research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison. Detailed experimental protocols for the cited spectroscopic analyses are also provided, alongside a logical workflow for the spectroscopic analysis of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. The ^1H and ^{13}C NMR data for **Dipterocarpol** are summarized below.

^1H NMR Data of Dipterocarpol

The ^1H NMR spectrum of **Dipterocarpol** reveals characteristic signals for a dammarane-type triterpenoid. Key proton signals are presented in Table 1.

Table 1: ^1H NMR Spectroscopic Data for **Dipterocarpol** (400 MHz, CDCl_3)

Atom No.	Chemical Shift (δ , ppm)
CH ₃ -18	0.89
CH ₃ -19	0.94
CH ₃ -21	1.15
CH ₃ -26	1.63
CH ₃ -27	1.69
CH ₃ -28	1.04
CH ₃ -29	1.08
CH ₃ -30	1.00

Note: The table highlights the eight distinct methyl signals characteristic of the **Dipterocarpol** structure. Additional signals for methylene and methine protons were also observed.

¹³C NMR Data of Dipterocarpol

The ¹³C NMR spectrum provides detailed information about the carbon framework of **Dipterocarpol**. The chemical shifts for each carbon atom are presented in Table 2.

Table 2: ¹³C NMR Spectroscopic Data for **Dipterocarpol** (100 MHz, CDCl₃)

Atom No.	Chemical Shift (δ , ppm)	Atom No.	Chemical Shift (δ , ppm)
1	39.88	16	24.79
2	34.11	17	49.78
3	217.90	18	16.34
4	47.42	19	16.03
5	55.32	20	75.35
6	34.52	21	25.47
7	40.26	22	40.46
8	40.46	23	22.55
9	36.81	24	124.68
10	19.64	25	131.63
11	22.02	26	17.72
12	27.51	27	25.76
13	42.36	28	21.01
14	50.25	29	26.69
15	31.15	30	15.20

Experimental Protocol for NMR Spectroscopy

The NMR spectra were recorded on a Varian Mercury Plus spectrometer. The sample was dissolved in deuterated chloroform (CDCl_3). The ^1H NMR spectra were acquired at 400 MHz and the ^{13}C NMR spectra were acquired at 100 MHz.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands in the IR spectrum of **Dipterocarpol** are detailed in Table 3.

Table 3: Infrared (IR) Spectroscopic Data for **Dipterocarpol**

Wavenumber (cm ⁻¹)	Functional Group Assignment
3544	O-H stretch (hydroxyl group)
2940	C-H stretch (alkane)
2865	C-H stretch (alkane)
1701	C=O stretch (ketone)
1454	C-H bend (alkane)
1389	C-H bend (alkane)
1376	C-H bend (alkane)

Experimental Protocol for IR Spectroscopy

The infrared spectrum of **Dipterocarpol** was obtained using the film method, where the sample is deposited on a suitable substrate and the spectrum is recorded. The Vmax values represent the wavenumbers of maximum absorbance.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular weight of **Dipterocarpol** is 442.72 g/mol .[\[1\]](#) While a complete, detailed mass spectrum of purified **Dipterocarpol** is not readily available in the cited literature, its presence in complex mixtures has been confirmed by Gas Chromatography-Mass Spectrometry (GC-MS). [\[2\]](#) A mass spectrum of hydroxydammarenone (a synonym for **Dipterocarpol**) shows key fragmentation patterns.

Table 4: Mass Spectrometry Data for **Dipterocarpol** (Hydroxydammarenone)

m/z	Interpretation
442	$[M]^+$ (Molecular Ion)
427	$[M - CH_3]^+$
424	$[M - H_2O]^+$
409	$[M - H_2O - CH_3]^+$
341	$[M - C_7H_{13}O]^+$ (Side chain cleavage)
205	Further fragmentation
109	Further fragmentation

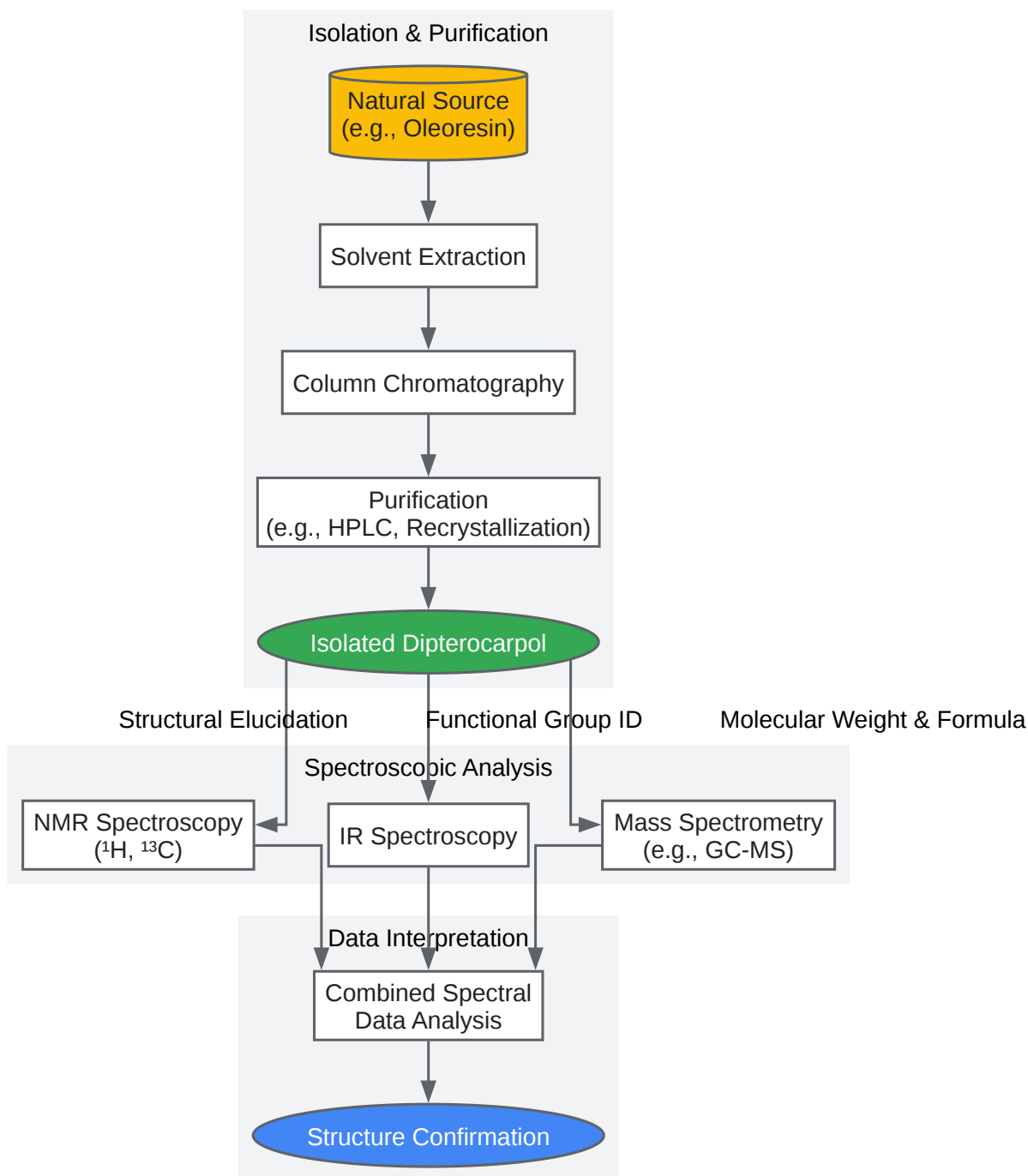
Note: The fragmentation pattern is consistent with the structure of a dammarane-type triterpenoid.

Experimental Protocol for Mass Spectrometry

The mass spectral data is typically obtained using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source. The sample is first vaporized and separated on the GC column before being introduced into the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a fingerprint for the compound.

Workflow for Spectroscopic Analysis of a Natural Product

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like **Dipterocarpol**.



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Caption: Workflow for the isolation and spectroscopic analysis of **Dipterocarpol**.

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References

- 1. pure.uva.nl [pure.uva.nl]
- 2. Dipterocarpol | C₃₀H₅₀O₂ | CID 441676 - PubChem [pubchem.ncbi.nlm.nih.gov]
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